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Compound of Interest

Compound Name: Taranabant ((1R,2R)stereoisomer)

Cat. No.: B2843726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

asymmetric synthesis of the (1R,2R)-stereoisomer of Taranabant, a potent and selective

cannabinoid 1 (CB1) receptor inverse agonist. Two primary synthetic strategies are outlined: an

earlier route utilizing dynamic kinetic resolution (DKR) and a more recent, efficient synthesis

involving the asymmetric hydrogenation of a stereodefined enamide.

Introduction
Taranabant (MK-0364) was investigated as a potential treatment for obesity. The development

of a stereoselective synthesis of the active (1R,2R)-enantiomer was crucial for its clinical

evaluation. Early routes focused on establishing the two contiguous stereocenters in a single

step via a dynamic kinetic resolution of a racemic ketone.[1][2] Subsequent process

development led to a more efficient and scalable synthesis centered on the asymmetric

hydrogenation of a tetrasubstituted enamide intermediate.[1] This newer approach offers

several advantages, including improved stereocontrol and overall yield.

Synthetic Strategies Overview
Two main retrosynthetic approaches for the asymmetric synthesis of (1R,2R)-Taranabant have

been reported by researchers at Merck.
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1. Dynamic Kinetic Resolution (DKR) Approach: This initial strategy relies on the asymmetric

hydrogenation of a racemic β-amino ketone. Under the reaction conditions, the stereocenters

are set in a single step to afford the desired amino alcohol intermediate with high

diastereoselectivity and enantioselectivity.

2. Enamide Asymmetric Hydrogenation Approach: This optimized route involves the synthesis

of a key tetrasubstituted enamide intermediate. The chirality is then introduced through a highly

enantioselective rhodium-catalyzed hydrogenation to directly yield Taranabant. This approach

proved to be more efficient for large-scale production.

Data Presentation
The following tables summarize the quantitative data for the key steps in the two primary

synthetic routes to (1R,2R)-Taranabant.

Table 1: Key Step in the Dynamic Kinetic Resolution (DKR) Approach
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Table 2: Key Steps in the Enamide Asymmetric Hydrogenation Approach
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Experimental Protocols
Protocol 1: Asymmetric Hydrogenation via Dynamic
Kinetic Resolution (DKR)
This protocol is adapted from the earlier synthetic route to (1R,2R)-Taranabant.

1. Catalyst Preparation:

In a nitrogen-filled glovebox, a solution of RuCl2[(R)-BINAP][(R)-DAIPEN] (0.1 mol%) in

methanol is prepared.

2. Reaction Setup:

To a solution of racemic 3-amino-1-(4-chlorophenyl)-2-(3-cyanophenyl)butan-1-one (1.0 eq)

in methanol, is added potassium tert-butoxide (KOtBu) (1.1 eq).

The mixture is stirred at room temperature for 30 minutes.

3. Hydrogenation:

The reaction mixture is transferred to a high-pressure autoclave.

The prepared catalyst solution is added.

The autoclave is pressurized with hydrogen gas to 50 atm.

The reaction is heated to 65°C and stirred for 18 hours.

4. Work-up and Purification:
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The autoclave is cooled to room temperature and the pressure is carefully released.

The reaction mixture is filtered through a pad of Celite.

The filtrate is concentrated under reduced pressure.

The residue is purified by column chromatography on silica gel to afford the desired

(1R,2R)-3-amino-1-(4-chlorophenyl)-2-(3-cyanophenyl)butan-1-ol.

Protocol 2: Enamide Asymmetric Hydrogenation
This protocol describes the key steps of the more recent and efficient synthesis of (1R,2R)-

Taranabant.

Step 2a: Enol Tosylate Formation

1. Reaction Setup:

A solution of 1-(4-chlorophenyl)-2-(3-cyanophenyl)propan-1-one (1.0 eq) in anhydrous

tetrahydrofuran (THF) is cooled to -78°C under a nitrogen atmosphere.

A solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF is added dropwise,

maintaining the temperature below -70°C.

The resulting enolate solution is stirred at -78°C for 1 hour.

2. Tosylation:

A solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in THF is added dropwise.

The reaction mixture is allowed to warm to 0°C and stirred for 2 hours.

3. Work-up and Purification:

The reaction is quenched with saturated aqueous ammonium chloride solution.

The mixture is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by flash chromatography to yield (Z)-1-(4-chlorophenyl)-2-(3-

cyanophenyl)prop-1-en-1-yl 4-methylbenzenesulfonate.

Step 2b: Palladium-Catalyzed Amidation

1. Reaction Setup:

A mixture of the enol tosylate from the previous step (1.0 eq), the amide side chain (N-(2-

methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoyl)amine) (1.2 eq), palladium acetate

(Pd(OAc)2) (0.05 eq), Xantphos (0.1 eq), and potassium phosphate (K3PO4) (2.0 eq) is

placed in a reaction vessel.

Anhydrous toluene is added, and the vessel is purged with nitrogen.

2. Reaction:

The reaction mixture is heated to 100°C and stirred for 12 hours.

3. Work-up and Purification:

The reaction mixture is cooled to room temperature and filtered through Celite.

The filtrate is concentrated, and the residue is purified by column chromatography to give the

desired tetrasubstituted enamide.

Step 2c: Asymmetric Hydrogenation

1. Catalyst Preparation:

In a nitrogen-filled glovebox, a solution of [Rh(COD)Cl]2 (0.01 eq) and (R,S)-Josiphos (0.022

eq) in methanol is prepared and stirred for 30 minutes.

2. Reaction Setup:
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The enamide from the previous step (1.0 eq) is dissolved in methanol in a high-pressure

autoclave.

The prepared catalyst solution is added.

3. Hydrogenation:

The autoclave is pressurized with hydrogen gas to 20 atm.

The reaction is heated to 50°C and stirred for 20 hours.

4. Work-up and Purification:

After cooling and venting the autoclave, the solvent is removed under reduced pressure.

The crude product is purified by crystallization to afford (1R,2R)-Taranabant.
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Caption: Workflow for the Dynamic Kinetic Resolution (DKR) approach.
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Caption: Workflow for the Enamide Asymmetric Hydrogenation approach.
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Asymmetric Synthesis of (1R,2R)-Taranabant
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Caption: Comparison of the two main synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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